ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole-containing compounds interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Pyrrole-containing compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Pyrrole-containing compounds are generally known for their advantageous properties and significant bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the dust of similar compounds may irritate the eyes and respiratory tract, and they should be handled with appropriate protective equipment . Furthermore, they should be stored and handled away from oxidizing agents to prevent fire and explosion .
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrrole derivative.
Cellular Effects
Many pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate are not well-characterized. Pyrrole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pyrrole derivatives can interact with various transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Pyrrole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate.
Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate.
Substitution: Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate.
Scientific Research Applications
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for the treatment of various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: Pyrrole derivatives are used in the development of conductive polymers and other advanced materials.
Comparison with Similar Compounds
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives, such as:
Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a bromo group instead of a formyl group.
Biological Activity
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate (CAS No. 1183776-49-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H15NO3
- Molecular Weight : 209.24 g/mol
- Structure : The compound features a pyrrole ring with a formyl group and an ethyl acetate moiety, which may contribute to its biological properties.
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of pyrrole-based compounds, including derivatives similar to this compound. Research indicates that certain pyrrole derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. A study focusing on structure-based lead optimization showed that these compounds could inhibit the enzyme dihydroorotate dehydrogenase (DHODH), crucial for the survival and proliferation of malaria parasites .
Key Findings :
- IC50 Values : Some derivatives achieved IC50 values less than 0.03 μM against PfDHODH, indicating strong inhibitory effects.
- Selectivity : These compounds demonstrated selectivity against human DHODH, which is vital for minimizing potential side effects in humans.
Other Biological Activities
Pyrrole derivatives have been investigated for various other biological activities, including:
- Antioxidant Activity : Compounds derived from pyrroles have shown potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies suggest that pyrrole derivatives may inhibit inflammatory pathways, although specific data on this compound is limited in this area.
Data Table: Biological Activity Overview
Case Studies and Research Findings
- Lead Optimization Studies :
- Physiological Studies :
Properties
IUPAC Name |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFDUNBZWQDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C1C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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